2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene is a complex organic compound known for its unique liquid crystalline properties This compound belongs to the class of discotic liquid crystals, which are characterized by their disc-shaped molecular structure
Vorbereitungsmethoden
The synthesis of 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene typically involves multiple steps. One common synthetic route includes the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form the intermediate 3,3′,4,4′-tetrakis(hexyloxy)biphenyl. This intermediate is then further reacted to produce the final compound . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene has several scientific research applications:
Chemistry: It is used in the study of liquid crystalline phases and their properties.
Biology: Its unique structure makes it a candidate for studying molecular self-assembly and interactions.
Industry: Used in the development of advanced materials for optoelectronic devices, such as OLEDs and OPVs
Wirkmechanismus
The mechanism by which 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene exerts its effects is primarily through its ability to form columnar liquid crystalline phases. These phases are stabilized by complementary polytopic interactions, which involve the alignment of the disc-shaped molecules into ordered columns. This molecular arrangement facilitates efficient charge transport and photoconductivity, making it valuable for optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(Hexan-2-yl)oxy]-3,6,7,10,11-pentakis(pentyloxy)triphenylene include:
2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene: This compound has similar liquid crystalline properties but differs in the alkoxy side chains.
6-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-yloxy]-hexyl methacrylate: Another triphenylene derivative with applications in liquid crystal research.
Eigenschaften
CAS-Nummer |
138398-87-5 |
---|---|
Molekularformel |
C49H74O6 |
Molekulargewicht |
759.1 g/mol |
IUPAC-Name |
2-hexan-2-yloxy-3,6,7,10,11-pentapentoxytriphenylene |
InChI |
InChI=1S/C49H74O6/c1-8-14-20-26-50-44-31-38-39-32-45(51-27-21-15-9-2)47(53-29-23-17-11-4)34-41(39)43-36-49(55-37(7)25-19-13-6)48(54-30-24-18-12-5)35-42(43)40(38)33-46(44)52-28-22-16-10-3/h31-37H,8-30H2,1-7H3 |
InChI-Schlüssel |
WDTHSAILIYOEKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OC(C)CCCC)OCCCCC)OCCCCC)OCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.